Home > Products > Screening Compounds P130380 > methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate
methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate - 1803587-95-2

methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate

Catalog Number: EVT-1723049
CAS Number: 1803587-95-2
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate

Compound Description: This compound is a derivative of 4,5,6,7-tetrahydro-1H-indazole containing a phenyl group at position 4 and hydroxyl groups at positions 3 and 6. The crystal structure of this compound reveals the presence of intermolecular and intramolecular hydrogen bonds. []

Relevance: This compound shares the core 4,5,6,7-tetrahydro-1H-indazole structure with methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. Both compounds also possess a carboxylate ester substituent on the tetrahydropyrazole ring, although the exact position and alkyl group of the ester vary. The presence of additional substituents and their positioning differentiates the two structures. []

3a-Alkyl-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ones

Compound Description: This group of compounds represents a series of 3,3a,4,5,6,7-hexahydro-2H-indazol-3-ones with various alkyl substituents at the 3a position. These compounds were synthesized asymmetrically starting from pimelyl dichloride and (-)-menthol. []

Ethyl 6-hydroxy-6-methyl-3-(2-oxo-2-phenylethoxy)-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Compound Description: This compound is a derivative of 4,5,6,7-tetrahydro-1H-indazole featuring phenyl groups at positions 3 and 4, a hydroxyl group at position 6, and a 2-oxo-2-phenylethoxy group at position 3. It was found to exhibit antimicrobial activity. []

Relevance: Similar to methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate, this compound shares the 4,5,6,7-tetrahydro-1H-indazole core structure. Both compounds feature a carboxylate ester substituent on the tetrahydropyrazole ring, although the position and specific alkyl group differ. This compound contains additional phenyl and oxygen-containing substituents, differentiating it from the simpler structure of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. []

5-Methyl-4,5,6,7-Tetrahydro-1H-Indazole

Compound Description: This compound represents the core structure of the 4,5,6,7-tetrahydro-1H-indazole family with a single methyl substituent at position 5. The study on this compound highlighted its unique properties in the solid state. []

Relevance: This compound represents the core structure of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate, with the only difference being the presence of the carboxylate ester substituent at the 7-position in the latter. []

3,t-6-Dihydroxy-t-5-methoxycarbonyl-c-6-methyl-r-4-phenyl-4,5,6,7-tetrahydro-1H-indazole

Compound Description: This 4,5,6,7-tetrahydro-1H-indazole derivative possesses a phenyl group at position 4, hydroxyl groups at positions 3 and 6, and a methoxycarbonyl group at position 5. The crystal structure demonstrates the formation of dimers through intermolecular hydrogen bonding. []

(-)-(R)-5-[(1-Methyl-1H-indol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride (YM060: ramosetron)

Compound Description: This compound, known as ramosetron (YM060), is a potent 5-hydroxytryptamine (5-HT3) receptor antagonist. It contains a tetrahydrobenzimidazole core structure with an (R)-configuration at the chiral center. []

Relevance: While sharing some structural similarities with methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate, such as the presence of a nitrogen-containing heterocycle and a carboxylate group, ramosetron differs significantly in its core structure. It is based on a tetrahydrobenzimidazole rather than the tetrahydroindazole found in the target compound. Additionally, ramosetron possesses a complex indole-containing substituent not present in methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. []

1-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-b]azepin-5-ones and 1-Methyl-1,4,5,6,7,8-hexahydropyrazolo [4,3-c]azepin-4-ones

Compound Description: These two groups of compounds are isomeric lactams derived from 4,5,6,7-tetrahydro-1H-4-indazolones. They differ in the position of the carbonyl group within the seven-membered azepine ring. []

Relevance: While both methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate and these compounds share a pyrazole moiety, their core structures differ significantly. The 1-methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-b]azepin-5-ones and 1-methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepin-4-ones incorporate a seven-membered azepine ring fused to the pyrazole, whereas methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate features a six-membered tetrahydroindazole ring. Additionally, the presence of a carboxylate group in methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate differentiates it from these lactam derivatives. []

(+)-(5S)-4,5,6,7-Tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-thione (TIBO R82150)

Compound Description: TIBO R82150 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that exhibits activity against HIV-1. It features a complex fused ring system consisting of imidazo[4,5,1-jk][1,4]benzodiazepine scaffold with a thione group. []

Relevance: This compound, while containing a nitrogen-containing heterocycle, is structurally distinct from methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. TIBO R82150 features a completely different fused ring system compared to the tetrahydroindazole core of the target compound. Additionally, the presence of specific substituents like the 3-methyl-2-butenyl group and the thione group further differentiates it from methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. []

5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Compound Description: This compound is a tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol derivative synthesized via a multicomponent condensation reaction. It possesses a bromo, hydroxy, and methoxy substituted phenyl ring at the 5-position. []

Relevance: Despite both having a methyl group at the same relative position on their respective heterocyclic cores, this compound is structurally different from methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. This compound is based on a tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine core, significantly different from the tetrahydroindazole core of the target compound. The presence of the bromo, hydroxy, and methoxy substituted phenyl ring further distinguishes it from methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. []

1,2-Ethanediyl bis[(1,2,3,3a,7a-η)-4,5,6,7-tetrahydro-1H-inden-1-ylidene] difluorotitanium

Compound Description: This organometallic compound is a precatalyst for the hydrosilation of carbon–heteroatom double bonds. It contains two 4,5,6,7-tetrahydro-1H-inden-1-ylidene ligands coordinated to a central titanium atom. []

Relevance: This compound, while sharing the 4,5,6,7-tetrahydro ring system with methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate, is structurally quite different. Firstly, it lacks the pyrazole ring present in methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. Secondly, it is an organometallic compound with titanium as the central atom, coordinated to two organic ligands, a characteristic absent in the target compound. []

1-Methyl-5-aryl-3-[(E)-2-arylethenyl]-4,5-dihydro-1H-pyrazoles and 2-Methyl-3-aryl-7-[(E)-arylmethylidene]-3,3a,4,5,6,7-hexahydro-2H-indazoles

Compound Description: These two series of compounds, synthesized via microwave irradiation, represent pyrazole and indazole derivatives, respectively, with varying aryl substituents. The pyrazole derivatives feature a dihydro-1H-pyrazole core, while the indazole derivatives have a hexahydro-2H-indazole core. []

Methyl‐8‐(2‐furyl)‐5‐methyl‐1,3‐dioxo‐3,3a,4,6,8,9,9a,9b‐octahydrofuro[3,4‐f]isoquinoline‐7(1H)‐carboxylate

Compound Description: This compound represents a complex fused heterocyclic system incorporating a furo[3,4-f]isoquinoline scaffold with multiple substituents, including a methyl carboxylate group. NMR studies revealed the presence of two rotational conformers (rotamers) for this compound. []

Relevance: Although both this compound and methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate possess a methyl carboxylate group and a nitrogen-containing heterocycle, their core structures are vastly different. This compound features a furo[3,4-f]isoquinoline core, contrasting with the tetrahydroindazole core of the target compound. The presence of a furan ring, a ketone group, and a 2-furyl substituent further distinguishes this compound from methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. []

Ethyl 5″-(2,4-dichlorophenyl)-1′-methyl-4-carboxylic acid methyl ester-2,3″-dioxo-2,3,2″,3″-tetrahydro-1H-indole-3-spiro-2′-pyrrolidine-3′-spiro-2″-thiazolo[3″,2″-a]-pyrimidine-6″-carboxylate

Compound Description: This complex molecule consists of multiple fused rings, including indole, pyrrolidine, and thiazolo[3,2-a]pyrimidine moieties, connected through two spiro junctions. The crystal structure analysis reveals the presence of intermolecular hydrogen bonding. []

Relevance: Despite both compounds containing a carboxylate group, methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate is structurally very different from this compound. This compound possesses a complex multi-ring system featuring a spiro connection, while methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate has a simpler tetrahydroindazole core structure. Additionally, the presence of chlorine atoms and other functional groups like ketones and a thioether further distinguishes this compound from the target compound. []

(+/-)-Methyl 3-ethyl-2,3,3a,4-tetrahydro-1H-indolo[3,2,1-de][1,5]naphthyridine-6-carboxylate hydrochloride (OM-853)

Compound Description: OM-853 is a vincamine analog that exhibits an effect on the metabolism and function of cerebral serotonin (5-HT) neurons. It possesses a tetrahydro-1H-indolo[3,2,1-de][1,5]naphthyridine core with a methyl carboxylate group at the 6-position. []

Relevance: Although both compounds share a methyl carboxylate group, they differ significantly in their core structures. This compound features a tetrahydro-1H-indolo[3,2,1-de][1,5]naphthyridine core, which is more complex compared to the simpler tetrahydroindazole core of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. Moreover, OM-853 includes a fused indole ring system absent in the target compound. []

(S)-N-(4-((5-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide (MHV370)

Compound Description: MHV370 acts as a Toll-like receptor (TLR) 7 and TLR8 antagonist and is under investigation for the treatment of systemic autoimmune diseases. It contains a unique pyrazolo[4,3-c]pyridine core structure with a bicyclo[2.2.2]octane moiety and a morpholine carboxamide group. []

Relevance: Despite both compounds featuring a pyrazole ring, MHV370 differs significantly from methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate in its core structure and overall complexity. MHV370 is based on a pyrazolo[4,3-c]pyridine scaffold and incorporates a bicyclo[2.2.2]octane unit and a morpholine carboxamide group, features not present in the simpler methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate structure. []

Ethyl 4-Methyl-2-oxo-7-phenylthio-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylate and Ethyl 6-Methyl-2-oxo-4-(phenylthiomethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: These compounds are products of a reaction between ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and thiophenolates. They represent different ring expansion and nucleophilic substitution products. []

Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound serves as a versatile building block for synthesizing various heterocyclic systems, including pyrido[4,3-d]pyrimidine, pyrimido[4,5-d]pyridazine, and thiazolo[3,4-c]pyrimidine derivatives. []

Relevance: This compound shares a close structural resemblance to methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate, both containing a six-membered heterocycle and a carboxylate ester substituent. The key difference lies in the nitrogen arrangement within the heterocycle. This compound features a pyrimidine ring, whereas methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate contains an indazole ring. []

Ethyl 4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrid[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylates

Compound Description: These compounds, synthesized from diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6-dicarboxylate, represent a series of pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine derivatives with variations at the 3-position. []

Relevance: Although both methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate and these compounds contain a carboxylate group and a nitrogen-containing heterocycle, they significantly differ in their core structures. These compounds feature a pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine scaffold, incorporating a thiophene ring and a pyridine ring fused to the pyrimidine core. In contrast, methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate possesses a simpler tetrahydroindazole core. []

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)-5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

Compound Description: This group of compounds, featuring a pyrazole ring linked to a theophylline moiety, was synthesized and investigated for their antioxidant and anti-inflammatory properties. Compounds with a phenylalyl radical at the 7-position of the theophylline showed promising results in inhibiting lipid peroxidation. []

Relevance: Despite both containing a pyrazole ring and a carboxylate group, this group of compounds differs significantly from methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate in their core structure and overall complexity. These compounds have a pyrazole directly linked to a theophylline moiety, a structural feature absent in methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. Furthermore, the presence of arylalkyl or alkenyl substituents on the theophylline ring adds another layer of structural complexity absent in the simpler target compound. []

6-Acyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acids and their methyl esters

Compound Description: This series of compounds, incorporating a tetrazolo[1,5-a]pyrimidine core, were synthesized by reacting 4-aryl-2,4-dioxobutanoic acids or their methyl esters with 1H-tetrazol-5-amine and aromatic aldehydes. The reaction conditions and substituents on the aromatic rings influenced the product formation. []

Relevance: While sharing some structural similarities with methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate, such as a six-membered heterocycle and a carboxyl group, these compounds differ significantly in their core structures. They are based on a tetrazolo[1,5-a]pyrimidine scaffold, which incorporates a tetrazole ring fused to a pyrimidine ring, a feature absent in methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. Additionally, the presence of acyl and aryl substituents further distinguishes them from the simpler structure of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. []

(3-Pentyloxy)carbonyloxymethyl-5-acetyl-2-n-propyl-3-[2′(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylate hydrochloride (TA-606)

Compound Description: TA-606 is a prodrug-type angiotensin II receptor antagonist that is metabolized into its active form, 606A. It exhibits potent antihypertensive effects and is more potent than losartan. []

Relevance: Although both compounds possess a carboxylate group and a nitrogen-containing heterocycle, TA-606 differs significantly in its core structure and complexity compared to methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. TA-606 features a tetrahydroimidazo[4,5-c]pyridine core and contains a complex biphenyl substituent with a tetrazole ring, structural features absent in the simpler methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate structure. []

Overview

Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate is a heterocyclic organic compound that features a complex indazole structure. This compound is characterized by its unique substitution pattern, which can influence its chemical properties and biological activities. It is primarily studied for its potential applications in medicinal chemistry and organic synthesis.

Source

This compound can be synthesized through various methods, with the most common involving the condensation of isopropyl acetoacetate with aromatic aldehydes, followed by treatment with hydrazine hydrate. The synthesis typically occurs in ethanol under reflux conditions, leading to the formation of the indazole derivative .

Classification

Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate belongs to the class of indazole derivatives, which are known for their diverse biological activities. It is classified as a carboxylate ester due to the presence of the carboxylate functional group in its structure.

Synthesis Analysis

Methods

The synthesis of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate generally involves a multi-step process:

  1. Condensation Reaction: Isopropyl acetoacetate is reacted with an aromatic aldehyde in the presence of methylamine in ethanol.
  2. Formation of Cyclic β-Keto Esters: This reaction yields cyclic β-keto esters.
  3. Hydrazine Hydrate Treatment: The cyclic β-keto esters are further treated with hydrazine hydrate under reflux conditions to yield the desired indazole derivative .

Technical Details

The reaction conditions such as temperature and concentration of reagents are critical for optimizing yield and purity. Typically, this synthesis requires precise control over these parameters to achieve successful outcomes.

Molecular Structure Analysis

Structure

Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate has a molecular formula of C10H14N2O2C_{10}H_{14}N_{2}O_{2} and a molecular weight of approximately 194.23 g/mol . The structure includes:

  • A tetrahydroindazole core.
  • A methyl group at the 5-position.
  • A carboxylate group at the 7-position.

Data

The compound's structural characteristics can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into its molecular framework and functional groups .

Chemical Reactions Analysis

Reactions

Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate can undergo several types of chemical reactions:

  1. Oxidation: Introduces functional groups such as hydroxyl or carbonyl groups.
  2. Reduction: Can convert nitro groups to amines or carbonyls to alcohols.
  3. Substitution: Allows for the replacement of hydrogen atoms with other functional groups like halogens or alkyl groups.

Technical Details

Common reagents used in these reactions include:

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
  • Substitution: Halogens (e.g., Br₂), alkyl halides (e.g., CH₃I).

The specific products formed depend on the reagents and conditions used during these reactions.

Mechanism of Action

The mechanism of action for methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate involves its interaction with various molecular targets within biological systems. This compound may inhibit specific enzymes or receptors, leading to alterations in cellular processes. The precise pathways and targets can vary depending on its application in research or therapeutic contexts.

Physical and Chemical Properties Analysis

Physical Properties

Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate is typically a solid at room temperature with properties that may include:

  • Boiling Point: Not extensively documented but expected to vary based on purity and form.

Chemical Properties

The compound exhibits notable chemical reactivity due to its functional groups. It is soluble in common organic solvents like ethanol and dichloromethane but may have limited solubility in water due to its hydrophobic characteristics.

Applications

Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate has several applications across different scientific fields:

  1. Organic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  2. Biological Research: Investigated for potential antimicrobial and anticancer properties.
  3. Medicinal Chemistry: Explored for drug development purposes targeting various diseases.
  4. Material Science: Used in developing new materials and chemical processes .

This compound's unique structure and reactivity make it a valuable subject for ongoing research in both academic and industrial settings.

Properties

CAS Number

1803587-95-2

Product Name

methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate

IUPAC Name

methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C10H14N2O2/c1-6-3-7-5-11-12-9(7)8(4-6)10(13)14-2/h5-6,8H,3-4H2,1-2H3,(H,11,12)

InChI Key

XXWSKIHMZYFOME-UHFFFAOYSA-N

SMILES

CC1CC(C2=C(C1)C=NN2)C(=O)OC

Canonical SMILES

CC1CC(C2=C(C1)C=NN2)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.